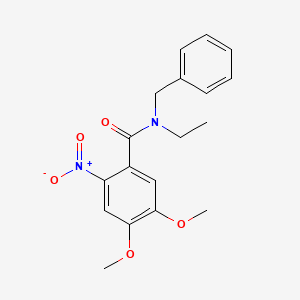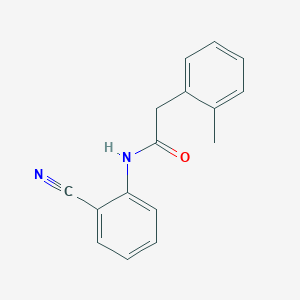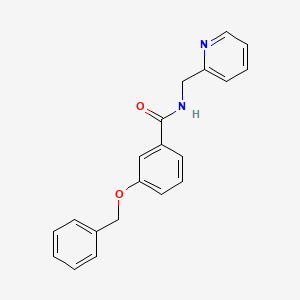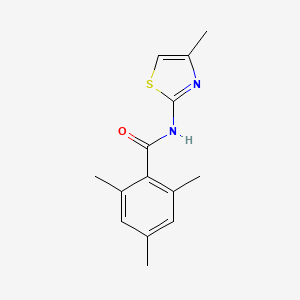
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TMA-2, is a psychedelic drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1974 and has been studied for its potential use in scientific research. TMA-2 is known for its unique properties and its ability to produce profound changes in perception, thought, and mood.
Wirkmechanismus
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which can produce a range of effects including altered perception, thought, and mood.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature. N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to increase the release of certain hormones such as cortisol and prolactin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its unique mechanism of action. This can help researchers better understand the brain and its functions. However, there are also limitations to using N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments. One of the main limitations is the potential for adverse effects, particularly at high doses. Additionally, N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a controlled substance and can only be used in lab experiments with the appropriate licenses and permissions.
Zukünftige Richtungen
There are many potential future directions for research on N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the potential therapeutic uses of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Additionally, there is interest in exploring the potential use of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other drugs to enhance its effects or to reduce potential adverse effects. Further research is needed to better understand the long-term effects of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide and its potential risks and benefits.
Synthesemethoden
The synthesis of N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The nitropropene is then reduced using sodium borohydride to form N-(3,4,5-trimethoxyphenyl)-2-nitroethanamine. The resulting amine is then reacted with tetrahydrofuran-2-carboxaldehyde to form N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a unique mechanism of action that may help researchers better understand the brain and its functions. N-(tetrahydro-2-furanylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been used in studies to investigate the effects of psychedelics on the brain and to explore the potential therapeutic uses of these drugs.
Eigenschaften
IUPAC Name |
(E)-N-(oxolan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXXIIVZTAVWBT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(tetrahydrofuran-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)


![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494651.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)


![5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5494687.png)
